molecular formula C12H19ClN2S B3102478 4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride CAS No. 1417793-34-0

4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride

Cat. No. B3102478
CAS RN: 1417793-34-0
M. Wt: 258.81 g/mol
InChI Key: XFSAKVKUVKWHPC-UHFFFAOYSA-N
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Description

“4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride” is a chemical compound with the CAS number 1417793-34-0 . It has a molecular weight of 258.81 and its molecular formula is C12H19ClN2S . This compound is typically stored in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride” consists of a piperidine ring attached to a pyridine ring via a thiomethyl group . The compound has a molecular weight of 258.81 and its molecular formula is C12H19ClN2S .


Physical And Chemical Properties Analysis

“4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride” is a solid compound . It has a molecular weight of 258.81 and its molecular formula is C12H19ClN2S . This compound is typically stored in an inert atmosphere .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Research in dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyridine and piperidine derivatives, highlights the importance of such compounds in the treatment of type 2 diabetes mellitus. DPP IV inhibitors work by preventing the inactivation of incretin hormones, thereby promoting insulin secretion. The intense research in finding new DPP IV inhibitors is primarily due to the relatively recent approval of marketed compounds and the ongoing evaluation of their long-term side effects. This area underscores the medicinal potential of pyridine and piperidine derivatives in metabolic disease management (Mendieta, Tarragó, & Giralt, 2011).

Neuroactive Peptides and Dopamine Receptors

Studies on angiotensin IV and related peptides, which interact with dopamine receptors in the brain, shed light on the cognitive-enhancing potential of compounds that can influence dopamine receptor activity. These findings suggest that piperidine derivatives, due to their structural similarity with some neuroactive peptides, may play a role in enhancing memory and cognitive functions, pointing to their potential application in treating cognitive disorders (Braszko, 2010).

Chemical Modification of Biopolymers

Research into the chemical modification of xylan, a biopolymer, to produce ethers and esters with specific properties, demonstrates the versatility of pyridine derivatives in creating new materials with potential applications in drug delivery and other biomedical fields. Such studies illustrate the broader applicability of pyridine derivatives beyond their traditional roles in pharmaceuticals, extending into materials science and engineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Cytochrome P450 Isoforms Inhibition

The study of chemical inhibitors of cytochrome P450 isoforms, involving pyridine and piperidine derivatives, is crucial in understanding drug metabolism and the potential for drug-drug interactions. These inhibitors are used to assess the metabolic pathways of pharmaceuticals, highlighting the importance of pyridine and piperidine derivatives in pharmacokinetics and drug development processes (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

IUPAC Name

4-(piperidin-4-ylmethylsulfanylmethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.ClH/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12;/h1-2,5-6,12,14H,3-4,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSAKVKUVKWHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((Piperidin-4-ylmethyl)thio)methyl)pyridine hydrochloride

CAS RN

1417793-34-0
Record name Pyridine, 4-[[(4-piperidinylmethyl)thio]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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